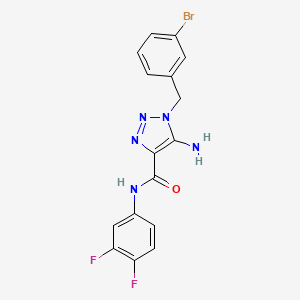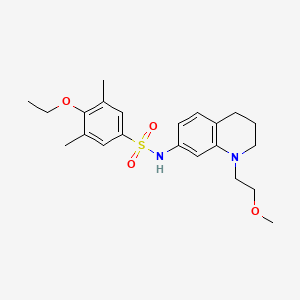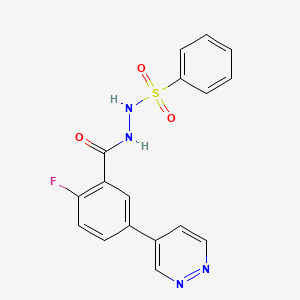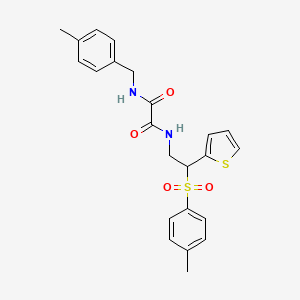![molecular formula C16H14ClF3N2O4S B2993438 4-[(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)sulfonyl]morpholine CAS No. 344277-88-9](/img/structure/B2993438.png)
4-[(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)sulfonyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . It has a molecular formula of C16H14ClF3N2O4S .
Synthesis Analysis
The synthesis of TFMP derivatives, including this compound, is an important area of research in the agrochemical and pharmaceutical industries . The synthesis involves the use of fluorine-containing moieties, which have unique physicochemical properties that contribute to the biological activities of the compounds .Molecular Structure Analysis
The molecular structure of this compound includes a trifluoromethyl group, a pyridine ring, a phenyl ring, a sulfonyl group, and a morpholine ring . The unique combination of these groups contributes to its properties and potential applications .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of TFMP derivatives are complex and involve several steps . For example, one method involves the reaction of benzotrichloride with SbF3 to form PhCF2Cl and PhCF3 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by its molecular structure . For example, the presence of the trifluoromethyl group can affect its reactivity and stability .Wissenschaftliche Forschungsanwendungen
Modulation of Antibiotic Activity
A study explored the antimicrobial and modulating activity of a compound similar to the queried chemical, focusing on its effects against standard and multi-resistant strains of bacteria and fungi. The research found that the compound could significantly enhance the effectiveness of traditional antibiotics against resistant strains, suggesting its potential as a modulator of antibiotic activity (Oliveira et al., 2015).
Selective Oxygenation of Organic Sulfides
Another study investigated the catalytic activity of oxo(salen)chromium(V) complexes, which are related to the queried compound by their ability to oxidize organic sulfides selectively to sulfoxides. This reaction demonstrates the compound's potential in facilitating selective oxygenation, which is crucial in various chemical synthesis processes (Venkataramanan & Rajagopal, 2006).
Fluorescence and Photophysical Properties
Research on 2-methoxy- and 2-morpholino pyridine compounds, which share structural similarities with the queried chemical, highlighted their high fluorescence quantum yields in both solution and solid state. These findings suggest applications in materials science, particularly in developing fluorescent materials for sensing, imaging, or optoelectronic devices (Hagimori et al., 2019).
Electron Transport Materials for OLEDs
A study on new electron transport materials based on a diphenylsulfone core, related to the structure of the queried compound, found applications in blue phosphorescent organic light-emitting diodes (PhOLEDs). These materials exhibit high triplet energy, suggesting their usefulness in developing highly efficient PhOLEDs (Jeon, Earmme, & Jenekhe, 2014).
Wirkmechanismus
Target of Action
Compounds with a trifluoromethyl (-cf3) group have been found to exhibit improved drug potency towards various enzymes .
Mode of Action
It’s known that the trifluoromethyl group can enhance the potency of drugs by lowering the pka of certain functional groups, facilitating key hydrogen bonding interactions with proteins .
Biochemical Pathways
The suzuki–miyaura (sm) coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, is often associated with compounds containing organoboron reagents . This reaction involves the transfer of formally nucleophilic organic groups from boron to palladium .
Result of Action
Compounds with a trifluoromethyl group have been associated with improved drug potency towards various enzymes .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]sulfonylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClF3N2O4S/c17-14-9-11(16(18,19)20)10-21-15(14)26-12-1-3-13(4-2-12)27(23,24)22-5-7-25-8-6-22/h1-4,9-10H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPQYNUDSTBAIHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClF3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[(4-methoxy-1H-indol-2-yl)carbonyl]amino}butanoic acid](/img/structure/B2993355.png)
![2-[1-(benzylamino)ethyl]-4(3H)-quinazolinone](/img/structure/B2993359.png)

![(1S,3R)-3-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]cyclopentan-1-amine](/img/structure/B2993363.png)
![5-[(Z)-(dimethylamino)methylidene]-3-phenyl-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one](/img/structure/B2993364.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2993365.png)



![N-[(3-bromophenyl)(cyano)methyl]-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2993373.png)

![ethyl 3-bromo-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2993375.png)
![1-Adamantyl-[2-[(4-bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2993377.png)
![6-Benzyl-2-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2993378.png)